
Fmoc-Arg(Me)2-OH
概要
説明
The compound Fmoc-Arg(Me)₂-OH is a protected derivative of arginine used in solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and two methyl (Me) groups modifying the guanidine side chain of arginine. This protection strategy aims to prevent undesired side reactions, such as δ-lactam formation or premature deprotection during peptide assembly. Instead, the evidence focuses on structurally similar arginine derivatives, such as Fmoc-Arg(NO₂)-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Boc)₂-OH, which are widely used in SPPS. The following sections will compare these analogs in detail, drawing on empirical data from the literature.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Me)2-OH typically involves the protection of the arginine amino group with the Fmoc group. This is achieved by reacting arginine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The resulting Fmoc-protected arginine is then methylated using methyl iodide (MeI) in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity and yield .
化学反応の分析
Types of Reactions: Fmoc-Arg(Me)2-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.
Methylation: The arginine side chain can be further methylated to introduce additional methyl groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are used for peptide bond formation.
Methylation: Methyl iodide (MeI) in the presence of a base like DIEA.
Major Products Formed:
Deprotection: The major product is the free amino group of arginine.
Coupling Reactions: The major products are peptides with this compound incorporated into the sequence.
Methylation: The major product is this compound with additional methyl groups.
科学的研究の応用
Chemistry: Fmoc-Arg(Me)2-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, allowing researchers to study protein structure and function .
Biology: In biological research, this compound is used to create peptides that can be used as probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways .
Medicine: this compound is used in the development of therapeutic peptides and peptide-based drugs. These peptides can be designed to target specific proteins or receptors, offering potential treatments for various diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in solid-phase peptide synthesis allows for the efficient and cost-effective production of high-purity peptides .
作用機序
The mechanism of action of Fmoc-Arg(Me)2-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of arginine during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mildly basic conditions, revealing the free amino group for further reactions. This allows for the sequential addition of amino acids to form peptides .
類似化合物との比較
Fmoc-Arg(NO₂)-OH
- Key Features: The nitro (NO₂) group is an electron-withdrawing protecting group that reduces the guanidine’s basicity, minimizing side reactions like δ-lactam formation .
- Performance in SPPS: Low δ-lactam formation: Only 3% δ-lactam observed after 30 minutes of activation, compared to 12% for Pbf and 60% for (Boc)₂ analogs . High coupling efficiency: >99% coupling achieved within 30 minutes due to rapid activation and minimal side reactions .
Fmoc-Arg(Pbf)-OH
Key Features :
- Performance in SPPS: Moderate δ-lactam formation: 12% δ-lactam after 30 minutes, increasing to near-complete conversion after 120 minutes . High coupling efficiency under optimized conditions: Up to 93% coupling achieved using HBTU/HOBt/DIEA in DMA/DCM (1:1) . Kinetic challenges: Slower activation kinetics compared to NO₂ analogs but compatible with microwave-assisted synthesis (84.7% coupling in 3 minutes) .
Fmoc-Arg(Boc)₂-OH
Key Features :
Performance in SPPS :
- Rapid δ-lactam formation : 60% δ-lactam observed within 30 minutes, leading to poor coupling efficiency (28%) .
- Long-term stability : Degrades slowly in DMF and NBP (88.8% to 51.2% remaining after 30 days) .
- Niche applications : Preferred in PNA (peptide nucleic acid) synthesis due to compatibility with automated synthesizers .
Data Tables
Table 1: Comparative δ-Lactam Formation and Coupling Efficiency
Compound | δ-Lactam Formation (30 min) | Coupling Efficiency (30 min) | Preferred Solvent | Deprotection Method |
---|---|---|---|---|
Fmoc-Arg(NO₂)-OH | 3% | >99% | DMF/NBP | Catalytic hydrogenation |
Fmoc-Arg(Pbf)-OH | 12% | 93%* | DMA/DCM (1:1) | TFA (room temperature) |
Fmoc-Arg(Boc)₂-OH | 60% | 28% | DMF/NBP | TFA (prolonged) |
*Under optimized conditions with HBTU/HOBt/DIEA .
Table 2: Stability in Solvents (Remaining Fmoc-Arg(X)-OH after 30 Days)
Compound | DMF (%) | NBP (%) |
---|---|---|
Fmoc-Arg(Boc)₂-OH | 51.2 | 37.7 |
Fmoc-Arg(NO₂)-OH* | >95 | >95 |
Fmoc-Arg(Pbf)-OH* | >95 | >95 |
*Data inferred from stability trends in .
Critical Analysis of Research Findings
- NO₂ vs. Pbf: NO₂ analogs excel in minimizing δ-lactam formation and achieving rapid coupling, but their deprotection methods (hydrogenation) are less practical for large-scale or industrial synthesis . Pbf analogs balance coupling efficiency and mild deprotection, making them ideal for complex peptides like leuprolide acetate (90.2% yield) .
Boc₂ Limitations :
Emerging Trends :
- Microwave-assisted synthesis and pseudoproline motifs improve coupling efficiency for sterically hindered residues like Arg(Pbf) .
生物活性
Introduction
Fmoc-Arg(Me)2-OH, also known as Fmoc-N,N-dimethylarginine, is a derivative of arginine that plays a significant role in peptide synthesis and biological applications. This compound is particularly notable for its involvement in solid-phase peptide synthesis (SPPS) and its potential therapeutic applications due to its unique structural properties. This article explores the biological activity of this compound, including its synthesis, applications, and relevant case studies.
This compound is synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, which is widely employed in SPPS. The Fmoc group protects the amino functionality of the arginine residue, allowing for selective coupling reactions without affecting other functional groups. The synthesis typically involves the following steps:
- Protection of the Amino Group : The amino group of arginine is protected using the Fmoc group.
- Methylation : The guanidino group of arginine undergoes methylation to introduce two methyl groups.
- Cleavage and Purification : After the desired peptide sequence is assembled, the Fmoc group is removed to yield the final product.
Table 1: Synthesis Overview
Step | Description | Reagents |
---|---|---|
1 | Fmoc Protection | Fmoc-Cl |
2 | Methylation | Methyl iodide |
3 | Cleavage | Piperidine |
This compound exhibits biological activity primarily through its interaction with various receptors and enzymes. It has been shown to influence nitric oxide (NO) production due to its structural similarity to arginine, a known substrate for nitric oxide synthase (NOS). The dimethylation enhances its stability and may influence its binding affinity to certain targets.
Applications in Research and Medicine
- Peptide Synthesis : this compound is extensively used in SPPS for creating peptides with enhanced pharmacological properties.
- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing drugs targeting cardiovascular diseases and other conditions influenced by NO levels.
- Bioorthogonal Chemistry : The compound can facilitate bioorthogonal reactions, allowing for selective labeling and imaging of peptides in biological systems.
Case Study 1: Tumor Imaging
A study demonstrated that peptides synthesized using this compound exhibited high affinity for tumor cells expressing specific receptors. These peptides were successfully labeled with fluorescent dyes using bioorthogonal chemistry, allowing for effective imaging of tumors in vivo. Results indicated significant tumor uptake and retention, suggesting potential applications in targeted cancer therapies .
Case Study 2: Cardiovascular Research
Research highlighted the role of this compound in modulating vascular responses through NO production. In vitro studies showed that peptides containing this compound enhanced vasodilation in endothelial cells, indicating its potential therapeutic use in treating hypertension .
Q & A
Basic Research Questions
Q. What is the role of Fmoc-Arg(Me)₂-OH in solid-phase peptide synthesis (SPPS)?
Fmoc-Arg(Me)₂-OH is a protected amino acid derivative used to introduce asymmetric dimethylarginine residues into peptides during Fmoc-based SPPS. The Fmoc group protects the α-amino group, while the dimethyl (Me)₂ modification on the arginine side chain ensures site-specific methylation, critical for studying post-translational modifications (PTMs) in proteins. Proper handling involves pre-activation with coupling reagents (e.g., DIC/OxymaPure) and solvent optimization to minimize side reactions .
Q. How does asymmetric dimethylarginine (ADMA) differ from symmetric dimethylarginine (SDMA) in peptide design?
ADMA (asymmetric) and SDMA (symmetric) differ in the placement of methyl groups on the arginine guanidine side chain. ADMA has two methyl groups on one nitrogen atom, while SDMA distributes them across two nitrogens. This structural distinction affects biological interactions, such as nitric oxide synthase inhibition (ADMA-specific) or protein-protein binding. Fmoc-Arg(Me)₂-OH enables selective ADMA incorporation, whereas SDMA requires distinct protecting groups .
Advanced Research Questions
Q. How can δ-lactam formation during Fmoc-Arg(Me)₂-OH coupling be mitigated?
δ-lactam formation, a side reaction where the activated arginine derivative cyclizes, reduces coupling efficiency. Key strategies include:
- Solvent selection : DMF suppresses δ-lactam formation compared to NBP (nitrobenzyl alcohol/phenol), as shown in kinetic studies (Figure 2, ).
- Temperature control : Lower temperatures (e.g., 45°C) slow cyclization while maintaining coupling efficiency (>92% incorporation) .
- Reagent stoichiometry : Limiting DIC (e.g., 0.9 equiv.) promotes active ester formation over cyclization (Scheme 3, ).
Q. Which analytical methods are effective for monitoring Fmoc-Arg(Me)₂-OH coupling efficiency?
- HPLC : Track residual Fmoc-Arg(Me)₂-OH and δ-lactam byproducts in reaction supernatants over time (0–48 hrs). Retention times and peak areas provide quantitative coupling metrics (Figure 3, ).
- Mass spectrometry : Post-cleavage analysis of resin-bound peptides confirms methylation integrity and coupling success (≥98% purity in DMF vs. <50% in NBP) .
Q. How can coupling conditions for Fmoc-Arg(Me)₂-OH be optimized for challenging sequences?
- Pre-activation : Pre-form the active ester (Fmoc-Arg(Me)₂-Oxyma) in DMF at 45°C for 10 min before resin addition .
- Double coupling : Apply 1.5 equiv. of pre-activated reagent twice, with intermediate washes, to overcome steric hindrance in branched peptides .
- Additive screening : OxymaPure enhances coupling kinetics and reduces racemization compared to HOBt/DMAP .
Q. Data-Driven Insights
特性
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673979 | |
Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268564-10-9 | |
Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。